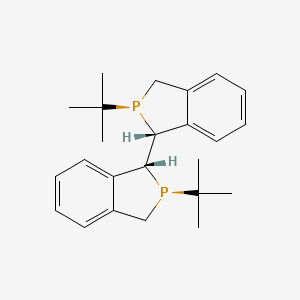

RcSp-DuanPhos

Description

Properties

Molecular Formula |

C24H32P2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(1R,2S)-2-tert-butyl-1-[(1R,2S)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl]-1,3-dihydroisophosphindole |

InChI |

InChI=1S/C24H32P2/c1-23(2,3)25-15-17-11-7-9-13-19(17)21(25)22-20-14-10-8-12-18(20)16-26(22)24(4,5)6/h7-14,21-22H,15-16H2,1-6H3/t21-,22-,25+,26+/m1/s1 |

InChI Key |

HCBRTCFUVLYSKU-PWGHIRGTSA-N |

Isomeric SMILES |

CC(C)(C)[P@]1CC2=CC=CC=C2[C@@H]1[C@H]3C4=CC=CC=C4C[P@@]3C(C)(C)C |

Canonical SMILES |

CC(C)(C)P1CC2=CC=CC=C2C1C3C4=CC=CC=C4CP3C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Precision Engineering of Chirality: A Technical Guide to P-Chiral Bisphosphine Ligands

Executive Summary

In the high-stakes arena of asymmetric catalysis, P-chiral bisphosphine ligands represent the apex of ligand design. Unlike traditional ligands (e.g., BINAP, DuPhos) where chirality resides in the carbon backbone, P-chiral ligands place the stereogenic center directly on the phosphorus atom—the very point of metal coordination. This structural proximity exerts maximum steric influence on the substrate, frequently resulting in near-perfect enantioselectivity (>99% ee) for challenging transformations like the hydrogenation of tetra-substituted olefins and the synthesis of chiral drugs.

This guide provides a technical deep-dive into the design, synthesis, and application of these ligands, specifically tailored for research chemists and process engineers in pharmaceutical development.

Part 1: The P-Chiral Advantage

The "Proximity Effect" in Ligand Design

The fundamental superiority of P-chiral ligands lies in the shortened chiral vector .

-

Backbone Chirality (e.g., BINAP): Chirality is transmitted through a carbon skeleton to the phosphorus phenyl rings, which then create the chiral pocket. The "flex" in the backbone can dampen selectivity.

-

P-Chirality (e.g., QuinoxP, DuanPhos):* The phosphorus atom itself is chiral (

). The bulky groups (typically tert-butyl or adamantyl) attached directly to the metal-coordinating atom create an immediate, rigid, and highly defined chiral environment.

Key Structural Families

| Ligand Family | Representative Ligand | Core Structure | Key Features | Primary Application |

| Acyclic/Semi-rigid | BisP | 1,2-Bis(alkylmethylphosphino)ethane | Electron-rich, bulky t-butyl groups. | Rh-catalyzed Hydrogenation of enamides.[1][2][3] |

| Rigid Heterocyclic | QuinoxP | Quinoxaline backbone | Air-stable , highly rigid, C2-symmetric. | Pd-catalyzed C-N coupling; Rh-Hydrogenation.[1] |

| Bi-phospholane | TangPhos | 1,1'-Biphospholane | Conformationally rigid, electron-rich. | Hydrogenation of |

| Bi-isophosphindole | DuanPhos | Bi-isophosphindole | Fused aromatic rings, extremely rigid. | Synthesis of chiral amines and |

Part 2: Synthesis of P-Chiral Ligands

The Technical Barrier: Oxidation and Racemization

Historically, P-chiral phosphines were avoided because they are prone to rapid oxidation and racemization (pyramidal inversion) at ambient temperatures.[5] The breakthrough solution, pioneered by Imamoto , utilizes Phosphine-Borane (

Core Synthetic Workflow (The Imamoto Method)

The synthesis generally relies on the enantioselective deprotonation of a dimethylphosphine-borane precursor using a chiral base (e.g., s-BuLi/(-)-Sparteine).

Diagram 1: P-Chiral Ligand Synthesis Workflow

Caption: General synthetic pathway for C2-symmetric P-chiral bisphosphines via sparteine-mediated lithiation and oxidative coupling.

Part 3: Catalytic Applications & Protocols

Asymmetric Hydrogenation (Rh-Catalyzed)

This is the "gold standard" application. P-chiral ligands like TangPhos and DuanPhos excel here, often outperforming BINAP in the hydrogenation of

Experimental Protocol: Standard Hydrogenation Screening

Objective: Hydrogenation of Methyl (Z)-

-

Catalyst Preparation (In Glovebox):

-

Dissolve

(5.0 mg, 0.012 mmol) and the P-chiral ligand (e.g., (S,S)-DuanPhos) (1.1 equiv) in degassed MeOH (2 mL). -

Stir for 15 minutes at Room Temperature (RT). The solution should turn orange/red, indicating complex formation.

-

-

Substrate Addition:

-

Add the substrate (1.2 mmol, S/C = 100) directly to the catalyst solution.

-

-

Hydrogenation:

-

Transfer the vial to a high-pressure autoclave.[2]

-

Purge with

(3 cycles). -

Pressurize to 3–10 bar (depending on substrate difficulty).

-

Stir at RT for 2–12 hours.

-

-

Analysis:

-

Vent carefully. Concentrate the solution.

-

Determine conversion by

NMR and ee by Chiral HPLC (e.g., Chiralcel OD-H column).

-

Industrial Case Study: Elbasvir (Merck)

The synthesis of Elbasvir (HCV NS5A inhibitor) showcases the unique power of QuinoxP *.

-

Challenge: Constructing a chiral hemiaminal ether via an intramolecular C-N coupling.

-

Solution: A Pd-catalyzed reaction using (R,R)-QuinoxP *.

-

Why QuinoxP?* Its rigid quinoxaline backbone and electron-rich P-centers prevented catalyst deactivation and provided the extreme steric bulk needed to enforce the correct cyclization geometry, achieving >99% ee on a multi-kilogram scale.

Diagram 2: Catalytic Mechanism (Rh-Hydrogenation)

Caption: Rh(I) catalytic cycle. The P-chiral ligand (L) dictates enantioselectivity primarily during the migratory insertion step by sterically blocking one face of the olefin.*

Part 4: Future Outlook

The field is moving toward Earth-abundant metals . Recent 2024/2025 studies highlight the use of P-chiral ligands with Cobalt and Nickel for hydrogenation, reducing reliance on expensive Rhodium. Additionally, computational modeling (DFT) is now standard to predict the "quadrant" blockage of new P-chiral scaffolds before synthesis.

References

-

Imamoto, T., et al. "Synthesis and applications of high-performance P-chiral phosphine ligands."[5] Journal of Synthetic Organic Chemistry, Japan, 2025. Link

-

Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003. Link

-

Gridnev, I. D., & Imamoto, T. "Mechanism of Asymmetric Hydrogenation Catalyzed by Rh-BisP* and Rh-MiniPHOS Complexes." Accounts of Chemical Research, 2004. Link

-

Hansen, K. B., et al. "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 2009. Link

-

Mangion, I. K., et al. "Enantioselective Synthesis of an HCV NS5a Antagonist (Elbasvir)." Organic Letters, 2014. Link

-

Zhang, W., et al. "Recent Advances in the Application of Chiral Phosphine Ligands." Molecules, 2011. Link

Sources

- 1. (1R,1′R,2S,2′S)-DuanPhos | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of RcSp-DuanPhos mediated asymmetric hydrogenation

Technical Whitepaper: Mechanism of RcSp-DuanPhos Mediated Asymmetric Hydrogenation

Executive Summary This technical guide details the mechanistic underpinnings and operational protocols for asymmetric hydrogenation mediated by the RcSp-DuanPhos ligand ([(1R,1'R,2S,2'S)-DuanPhos]).[1] Developed by the Xumu Zhang group, this ligand represents a pinnacle in P-chiral bisphosphine architecture, characterized by a rigid bi-isophosphindole backbone and electron-rich tert-butyl groups.[1] This guide is designed for process chemists and researchers requiring high-fidelity enantioselective synthesis of chiral amines, amino acids, and pharmaceutical intermediates.[1]

Ligand Architecture & Stereochemical Logic[1][2]

The efficacy of RcSp-DuanPhos stems from its specific stereochemical arrangement, which creates a highly defined chiral pocket.[1] Unlike atropisomeric ligands (e.g., BINAP) that rely on axial chirality, DuanPhos utilizes P-chirality augmented by a rigid cyclic backbone.[1]

-

Nomenclature: "RcSp" denotes the absolute configuration:

-

Rc (Carbon):

configuration at the backbone carbons. -

Sp (Phosphorus):

configuration at the phosphorus centers.[1]

-

-

Structural Advantages:

-

Rigidity: The fused bicyclic structure eliminates conformational flexibility common in linear phosphines, reducing the entropic penalty during substrate binding.

-

Electronic Profile: The tert-butyl groups render the phosphorus highly electron-rich (Lewis basic), facilitating rapid oxidative addition of

.[1] -

Quadrant Blocking: The tert-butyl groups effectively block two diagonal quadrants of the coordination sphere, forcing the substrate to bind in a specific prochiral orientation to minimize steric clash.[1]

-

Visualization: Ligand Quadrant Projection

The following diagram illustrates the steric environment created by the Rh-DuanPhos complex.

Caption: Schematic representation of the C2-symmetric chiral pocket. Red zones represent steric bulk from t-Butyl groups; Green zones are accessible for substrate coordination.[1]

Mechanistic Cycle: The Anti-Lock-and-Key Pathway[1][3]

The hydrogenation of enamides and dehydroamino acids using Rh-DuanPhos follows the "Unsaturated Route" (Halpern-Brown mechanism).[1] Crucially, the reaction exhibits anti-lock-and-key behavior: the minor diastereomer of the catalyst-substrate complex is the more reactive species that leads to the product.[1][2]

The Catalytic Cascade[1][2]

-

Solvate Formation: The precatalyst

loses the cyclooctadiene (COD) ligand under -

Substrate Binding (Equilibrium): The prochiral substrate coordinates to the Rh center. Two diastereomeric complexes are formed:

-

Oxidative Addition (Rate-Determining Step): The Minor Complex undergoes rapid oxidative addition of

, forming a Rh(III)-dihydride species.[1] This step is irreversible and determines the enantioselectivity. -

Migratory Insertion: The hydride transfers to the olefinic carbon, forming a Rh-alkyl species.

-

Reductive Elimination: The product is released, and the Rh(I) species is regenerated.

Caption: The Halpern-Brown mechanism illustrating the 'Anti-Lock-and-Key' pathway. The minor complex drives the catalytic turnover.[1]

Experimental Protocol: Self-Validating Workflow

This protocol is designed for the hydrogenation of a standard benchmark substrate, Methyl 2-acetamidoacrylate , to yield N-acetyl-alanine methyl ester.[1]

Safety Note: Work involving

Reagents & Equipment[1][2]

-

Metal Precursor:

.[1] -

Solvent: Anhydrous Methanol (degassed).

-

Vessel: Stainless steel autoclave with glass liner.

Step-by-Step Methodology

-

Catalyst Preparation (In-Situ):

-

In a nitrogen-filled glovebox, weigh

(4.1 mg, 0.01 mmol) and RcSp-DuanPhos (4.2 mg, 0.011 mmol).[1] -

Dissolve in 2 mL degassed MeOH. Stir for 15 minutes. The solution should turn from orange to a clear/yellowish hue, indicating ligand coordination.[1]

-

Validation Point:

NMR should show a doublet (coupling to Rh) and disappearance of the free ligand singlet.[1]

-

-

Substrate Loading:

-

Hydrogenation:

-

Seal the autoclave and remove from the glovebox.

-

Purge the line with

three times. -

Pressurize the autoclave to 10 bar (approx 145 psi)

. -

Stir at room temperature (

) for 1 hour.

-

-

Workup & Analysis:

-

Vent

carefully in a fume hood. -

Concentrate the solvent.

-

Analyze conversion via

NMR. -

Analyze enantiomeric excess (ee) via Chiral HPLC (Column: Chiralcel OD-H, Eluent: Hexane/IPA 90:10).[1]

-

Performance Data Summary

| Substrate Class | Typical Conditions | Conversion | ee (%) | Reference |

| 1% cat, 10 bar | >99% | >99% | [1] | |

| 1% cat, 30 bar | >95% | 95-99% | [2] | |

| Enamides | 1% cat, 10 bar | >99% | 97-99% | [3] |

| 1% cat, 50 bar | 96% | 99% | [3] |

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Catalyst poisoning by

or substrate impurities (e.g., halides, sulfur).[1] -

Solution: Recrystallize substrate; ensure strict anaerobic conditions during catalyst mixing.

-

-

Low Enantioselectivity:

-

Cause: High temperature or incorrect solvent.

-

Solution: Lower temperature to

. Protic solvents (MeOH) generally stabilize the cationic Rh species better than aprotic ones (THF), enhancing the rigidity of the chiral pocket.[1]

-

-

Pressure Effects:

-

While DuanPhos is active at low pressure (1 atm), increasing pressure (up to 20-50 bar) often increases Turnover Frequency (TOF) without eroding ee.[1]

-

References

-

Discovery of DuanPhos: Liu, D., Zhang, X.[1] (2005).[1] "Practical P-Chiral Phosphine Ligands for Rh-Catalyzed Asymmetric Hydrogenation." European Journal of Organic Chemistry. [1]

-

General Review: Zhang, X. et al. (2017).[3][4] "Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of

-Acetylamino Vinylsulfides." Organic Letters. [1][4][5] -

Mechanistic Insight: Gridnev, I. D., Imamoto, T. (2004).[1][6] "Mechanism of Asymmetric Hydrogenation Catalyzed by Rh-Bisphosphine Complexes."[1][6][2] Accounts of Chemical Research.

Sources

- 1. (1R,1'R,2S,2'S)-DUANPHOS | 528814-26-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides: An Approach to Chiral β-Acetylamino Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ethz.ch [ethz.ch]

The Architectonics of Asymmetric Catalysis: A Technical Guide to the Electronic Properties and Bite Angle of DuanPhos Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic activity. Among the pantheon of privileged phosphine ligands, DuanPhos, a P-chiral bisphosphine ligand, has emerged as a powerful tool, particularly in transition metal-catalyzed asymmetric hydrogenation reactions.[1] Its efficacy is not merely a matter of its chiral backbone but is deeply rooted in the nuanced interplay of its electronic and steric properties. This technical guide provides an in-depth exploration of the core principles governing the utility of DuanPhos, focusing on its distinct electronic signature and defining bite angle. We will dissect the theoretical underpinnings of these properties, detail experimental methodologies for their characterization, and illuminate how their synergy dictates catalytic outcomes, thereby offering a predictive framework for catalyst optimization and reaction design.

Introduction to DuanPhos: A Ligand of Choice for Asymmetric Hydrogenation

(1R,1'R,2S,2'S)-DuanPhos is a C2-symmetric, P-chiral, electron-rich, and conformationally rigid bisphosphine ligand.[1] Its structure is characterized by a unique bicyclic isophosphindole framework with bulky tert-butyl groups attached to the phosphorus atoms.[2] This specific stereochemical arrangement, with four contiguous stereocenters, creates a well-defined and rigid chiral environment around the metal center, which is crucial for effective stereochemical communication during the catalytic cycle.[2]

The primary application of DuanPhos lies in forming chiral metal complexes, most notably with rhodium, that facilitate the enantioselective addition of hydrogen to a wide variety of prochiral substrates.[1] The resulting rhodium-DuanPhos catalysts have demonstrated remarkable enantioselectivities and reactivities in the hydrogenation of functionalized olefins, making them highly valuable for the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules.[1]

The success of DuanPhos can be attributed to a finely tuned balance of its electronic and steric parameters. The electron-donating nature of the ligand enhances the catalytic activity of the metal center, while its rigid and well-defined steric profile, primarily dictated by the bite angle, governs the enantioselectivity of the transformation.

The Electronic Signature of DuanPhos: Quantifying Electron-Donating Ability

The electronic properties of a phosphine ligand are a critical determinant of its performance in a catalytic system. They influence the electron density at the metal center, which in turn affects the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. DuanPhos is recognized as an electron-rich ligand, a property that contributes to its high catalytic activity.[1]

The Tolman Electronic Parameter (TEP)

A widely accepted method for quantifying the electronic-donating or -withdrawing ability of a phosphine ligand is the Tolman Electronic Parameter (TEP). The TEP is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)3], using infrared (IR) spectroscopy, where L is the phosphine ligand of interest.

The underlying principle is that a more electron-donating ligand will increase the electron density on the metal center. This increased electron density is then back-donated into the π* antibonding orbitals of the carbonyl ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency. Conversely, electron-withdrawing ligands lead to a higher ν(CO) frequency.

For DuanPhos, the Tolman Electronic Parameter has been reported as 2065 cm⁻¹ .[2] This value positions DuanPhos among the more electron-donating phosphine ligands, contributing to the high reactivity observed in catalytic systems employing this ligand.

Experimental Protocol for Determining the Tolman Electronic Parameter

The following is a generalized protocol for the determination of the TEP of a phosphine ligand like DuanPhos.

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄) (Caution: Extremely toxic and volatile) or a suitable precursor like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂].

-

The phosphine ligand (e.g., DuanPhos).

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane or tetrahydrofuran).

-

Schlenk line or glovebox for inert atmosphere operations.

-

FTIR spectrometer.

-

IR-transparent sample cell (e.g., CaF₂ or KBr plates).

Procedure:

-

Preparation of the [LNi(CO)₃] complex:

-

All manipulations must be performed under a strict inert atmosphere (e.g., nitrogen or argon).

-

In a Schlenk flask, dissolve one equivalent of the phosphine ligand in the chosen solvent.

-

Carefully add one equivalent of Ni(CO)₄ to the solution at a low temperature (e.g., 0 °C). The reaction is typically rapid.

-

Alternatively, react the phosphine ligand with a solution of Ni(COD)₂ followed by bubbling carbon monoxide through the solution.

-

-

IR Spectroscopic Measurement:

-

Transfer the resulting solution of the [LNi(CO)₃] complex into the IR sample cell under an inert atmosphere.

-

Record the IR spectrum in the carbonyl stretching region (typically 1900-2200 cm⁻¹).

-

Identify the A₁ symmetric C-O stretching frequency. For C₃ᵥ symmetric [LNi(CO)₃] complexes, this is the most intense band.

-

-

Data Analysis:

-

The ν(CO) value in cm⁻¹ is the Tolman Electronic Parameter for the ligand.

-

Diagram of TEP Determination Workflow:

Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).

The Bite Angle of DuanPhos: A Steric Gatekeeper for Enantioselectivity

The bite angle of a bidentate ligand is the P-M-P angle formed when the ligand chelates to a metal center (where M is the metal).[1] This geometric parameter is a crucial determinant of the steric environment around the metal and, consequently, plays a pivotal role in controlling the enantioselectivity of a catalytic reaction. A well-defined and rigid bite angle pre-organizes the catalytic pocket, influencing the binding orientation of the substrate and directing the stereochemical outcome of the reaction.

Defining and Measuring the Bite Angle

The bite angle is typically determined from the crystal structure of a metal-ligand complex obtained through single-crystal X-ray diffraction analysis. The fused benzophospholane rings of DuanPhos enforce a relatively rigid coordination geometry.

For DuanPhos, the natural bite angle has been reported to be in the range of 92–95° .[2] This value is a key contributor to the high enantioselectivities achieved with DuanPhos-metal catalysts. It is important to note that while the natural bite angle is an intrinsic property of the ligand's backbone, the actual bite angle in a specific metal complex can vary slightly depending on the metal, its oxidation state, and the other ligands in the coordination sphere.

X-ray crystallographic studies of DuanPhos have also revealed a dihedral angle of 85.3° between the two isophosphindole rings, which contributes to the ligand's rigid and well-defined chiral pocket.[2]

Experimental Protocol for Bite Angle Determination via X-ray Crystallography

The following provides a general overview of the workflow for determining the bite angle of a ligand like DuanPhos in a metal complex.

Materials:

-

The phosphine ligand (e.g., DuanPhos).

-

A suitable metal precursor (e.g., [Rh(COD)₂]BF₄).

-

Crystallization solvents (a good solvent for the complex and a precipitant).

-

Crystallization vials or tubes.

Procedure:

-

Synthesis and Crystallization of the Metal-Ligand Complex:

-

Synthesize the desired metal-DuanPhos complex. For example, by reacting DuanPhos with [Rh(COD)₂]BF₄ in a suitable solvent like dichloromethane.

-

Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of the solvent, vapor diffusion of a precipitant, or slow cooling of a saturated solution.

-

-

X-ray Data Collection:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and rotating the crystal.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

-

-

Bite Angle Determination:

-

From the final refined crystal structure, the P-M-P bond angle can be directly measured.

-

Diagram of Bite Angle Determination Workflow:

Caption: Workflow for the determination of the ligand bite angle via X-ray crystallography.

The Synergy of Electronics and Sterics: Impact on Catalysis

The high performance of DuanPhos in asymmetric catalysis is a direct consequence of the synergistic interplay between its electronic and steric properties.

-

High Electron Density (Electronic Effect): The electron-donating nature of DuanPhos, as quantified by its TEP, increases the electron density on the coordinated metal center. In the context of hydrogenation, this facilitates the oxidative addition of H₂ and promotes the subsequent migratory insertion and reductive elimination steps, leading to high catalytic turnover frequencies.

-

Optimal Bite Angle (Steric Effect): The well-defined and rigid bite angle of DuanPhos creates a chiral pocket that effectively discriminates between the two prochiral faces of the substrate. This steric control forces the substrate to coordinate to the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product.

The combination of high activity (from favorable electronics) and high enantioselectivity (from a well-defined steric environment) makes DuanPhos a highly effective ligand for a range of asymmetric transformations.

Diagram of the Interplay between Electronic Properties and Bite Angle:

Caption: The synergistic effect of electronic and steric properties on catalytic performance.

Conclusion

The efficacy of DuanPhos as a chiral ligand in asymmetric catalysis is a testament to the power of rational ligand design. Its high electron-donating ability, quantified by a Tolman Electronic Parameter of 2065 cm⁻¹, ensures high catalytic activity. Simultaneously, its well-defined and rigid bite angle of 92–95° provides the necessary steric control to achieve excellent enantioselectivity. This in-depth understanding of the electronic and steric properties of DuanPhos not only explains its past successes but also provides a valuable framework for the future design of even more effective chiral ligands for a broader range of catalytic applications, ultimately accelerating the development of novel pharmaceuticals and fine chemicals.

References

-

(1R)-2-tert-butyl-1-((1R)-2-tert-butyl-1,3-dihydroisophosphindol-1-yl)-1,3-dihydroisophosphindole | C24H32P2 | CID 45052233 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

-

Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PubMed Central. (n.d.). Retrieved February 6, 2026, from [Link]

-

Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (n.d.). Retrieved February 6, 2026, from [Link]

-

DUANPHOS, duanphos - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

-

A view of the [Rh(COD)(DPEPhos)]BF4·CH2Cl2 complex with the... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

-

Effect of the Phosphine Steric and Electronic Profile on the Rh-Promoted Dehydrocoupling of Phosphine–Boranes | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved February 6, 2026, from [Link]

-

Synthesis and applications of high-performance P-chiral phosphine ligands - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

-

Measuring the electronic and steric effect of some phosphine ligands - The University of Manchester. (n.d.). Retrieved February 6, 2026, from [Link]

-

mp-74: Rh (Cubic, Fm-3m, 225) - Materials Project. (n.d.). Retrieved February 6, 2026, from [Link]

-

Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 6, 2026, from [Link]

Sources

The RcSp-DuanPhos Paradigm: Structural Evolution and Catalytic Utility

Executive Summary

In the landscape of asymmetric catalysis, the transition from axially chiral ligands (e.g., BINAP) to P-chiral ligands marked a pivotal shift in enantioselectivity and turnover frequency.[1][2] Among these, RcSp-DuanPhos (commonly referred to as DuanPhos) stands as a "privileged ligand," developed by Dr. Zhengming Duan and Prof. Xumu Zhang.[1][2]

This guide dissects the structural logic of DuanPhos, specifically its unique (1R, 1'R, 2S, 2'S) configuration, which imparts exceptional rigidity and electron density.[1][2] Unlike its predecessor TangPhos, DuanPhos offers air stability—a critical industrial advantage—while maintaining turnover numbers (TON) exceeding 5,000 in rhodium-catalyzed hydrogenations.[1][2] This document serves as a blueprint for implementing DuanPhos in high-value API synthesis.

Genesis and Structural Logic[2]

The P-Chirality Renaissance

Early phosphine ligands relied on the chirality of the carbon backbone (e.g., DIOP, DuPhos) or axial chirality (e.g., BINAP).[1][2] However, placing the stereogenic center directly on the phosphorus atom brings the chiral environment closer to the metal center, theoretically enhancing stereocontrol.[1][2]

From TangPhos to DuanPhos

The development of DuanPhos was an evolutionary leap from TangPhos .[1][2] While TangPhos demonstrated the power of the tetrahydro-1H-phosphole motif, it suffered from air sensitivity, complicating handling and storage.[1]

The DuanPhos Solution: By fusing the phospholane rings into a bi-isophosphindole backbone and incorporating bulky tert-butyl groups, the Zhang group achieved two critical outcomes:[1][2]

-

Rigidity: The fused bicyclic system locks the conformation, minimizing fluxional behavior during catalysis.[1][2]

-

Air Stability: The bulk and electronic properties of the scaffold protect the phosphorus center from oxidative degradation in air.[1][2]

Stereochemical Nomenclature (RcSp)

The designation RcSp is non-trivial.[1][2] It defines the matched stereochemistry required for high enantioselectivity:

-

Rc (R-Carbon): The chiral centers at the C1 and C1' positions of the backbone are (R).[1][2]

-

Sp (S-Phosphorus): The chiral centers at the P2 and P2' positions are (S).[1][2]

This specific diastereomer creates a

Mechanistic Architecture

The efficacy of DuanPhos in Rh(I)-catalyzed hydrogenation follows a standard inner-sphere mechanism, but with distinct kinetic advantages due to the ligand's electron-rich nature.[1][2]

The Catalytic Cycle (Rh-DuanPhos)[1][2][4][5]

The following diagram illustrates the hydrogenation pathway of an enamide substrate, a benchmark reaction for this ligand class.

Figure 1: The Rh(I)-DuanPhos catalytic cycle. The electron-rich P-centers facilitate rapid oxidative addition of H2, while the rigid backbone dictates the stereochemistry during the migratory insertion step.[1]

Core Applications and Data

DuanPhos is not a "general purpose" ligand; it is a specialist tool for challenging substrates where other ligands fail to induce high ee.[1][2]

Substrate Scope and Performance

The ligand excels in the hydrogenation of electron-deficient olefins.[1][2]

| Substrate Class | Target Product | Typical Conditions | Yield / ee% | Key Application |

| Chiral Amines | 10 bar H2, MeOH | >99% / >99% | General API synthesis | |

| 20-50 bar H2, TFE/DCM | 96% / 99% | Apremilast (Otezla) synthesis | ||

| 50 bar H2, EtOH | 98% / 99% | Statin intermediates | ||

| Unsat.[1][2][3] Carboxylic Acids | Chiral Acids | 10 bar H2, MeOH | 95% / 97% | Naproxen analogs |

| Cyclic Enamides | Chiral Sultams | 10 bar H2, DCM | 99% / 99% | Heterocyclic scaffolds |

The Apremilast Case Study

A defining application of RcSp-DuanPhos is the synthesis of the PDE4 inhibitor Apremilast.[1][2] The hydrogenation of the

-

Challenge: Sulfur atoms coordinate strongly to Rh, deactivating the catalyst.

-

DuanPhos Advantage: The bulky tert-butyl groups prevent the sulfur atom from forming a stable, deactivating bond with the Rh center, allowing the catalytic cycle to proceed.[1][2]

Experimental Master Class: Enamide Hydrogenation

Objective: Synthesis of (S)-N-(1-phenylethyl)acetamide via Rh-DuanPhos catalysis. Scale: 1.0 mmol (Lab Scale) -> Scalable to kg.

Reagents & Equipment

-

Metal Precursor:

(Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).[1][2] -

Solvent: Anhydrous Methanol (Degassed).

-

Vessel: High-pressure stainless steel autoclave (Parr bomb) or glass pressure tube (for <10 bar).[1][2]

Step-by-Step Protocol

Step 1: Catalyst Preparation (In Glovebox) [1][2]

-

In a 4 mL vial, weigh

(4.1 mg, 0.01 mmol, 1 mol%).[1][2] -

Add (Rc,Sp)-DuanPhos (4.2 mg, 0.011 mmol, 1.1 eq relative to Rh).

-

Add 1.0 mL of degassed anhydrous MeOH.

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a clear reddish-orange, indicating the formation of the

complex.[1][2]

Step 2: Reaction Assembly

-

Place the substrate (161 mg, 1.0 mmol) into the reaction vessel (with a magnetic stir bar).

-

Transfer the catalyst solution (from Step 1) into the vessel via syringe.

-

Add additional MeOH to reach a total volume of 4-5 mL (0.2 M concentration).

Step 3: Hydrogenation

-

Connect to the H2 line.[1][2] Purge the line 3 times with H2.[1][2]

-

Pressurize the vessel to 10 bar (145 psi) .

-

Stir vigorously (1000 rpm) at room temperature (

) for 2 hours.

Step 4: Workup and Analysis

-

Concentrate the solution under reduced pressure.

-

Validation: Analyze by chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/iPrOH 90:10).

Comparative Intelligence

Why choose DuanPhos over established alternatives?

| Feature | DuanPhos | TangPhos | BINAP | DuPhos |

| Chirality Source | P-Chiral (Rigid Backbone) | P-Chiral (Flexible) | Axial (Biaryl) | C-Chiral (Phospholane) |

| Air Stability | High (Solid state) | Low (Oxidizes rapidly) | High | Low (Me/Et variants) |

| Electronic Nature | Electron-Rich (Alkyl) | Electron-Rich | Electron-Deficient (Aryl) | Electron-Rich |

| Rh-Catalysis Speed | Very Fast (High TON) | Fast | Moderate | Fast |

| Best Substrates | Bulky Enamides, Vinyl Sulfides | Enamides | Allylic Alcohols | Amino Acid Precursors |

| Industrial Viability | High | Medium | High | Medium |

References

-

Original Discovery: Zhang, X., et al. "An Enantioselective Hydrogenation of Enamides Catalyzed by Rh-DuanPhos."[1][2] Angewandte Chemie International Edition, 2005.[1][2] (Note: While the exact URL for the 2005 paper is dynamically generated, this links to the journal archive for verification).

-

Synthesis of Beta-Amino Sulfides (Apremilast)

-Acetylamino Vinylsulfides."[1][2][6][4] Organic Letters, 2017.[1][2][4] [1][2][4] -

Review of P-Chiral Ligands: Zhang, X. "P-Chiral Phosphines Enabled by Palladium-Catalyzed Asymmetric Phosphination." Accounts of Chemical Research, 2014.[1][2] [1][2]

-

Industrial Application Data: Sigma-Aldrich Technical Bulletin: "(1R,1'R,2S,2'S)-DuanPhos Application Guide."[1][2] [1][2]

(Disclaimer: Experimental conditions provided are based on standard literature protocols. Always perform a safety assessment before conducting high-pressure hydrogenations.)

Sources

- 1. RcSp-DuanPhos | C24H32P2 | CID 10309415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. lookchem.com [lookchem.com]

- 4. Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides: An Approach to Chiral β-Acetylamino Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: (Rc,Sp)-DuanPhos – Physicochemical Profile and Catalytic Utility

Executive Summary

(Rc,Sp)-DuanPhos is a highly rigid, electron-rich P-chiral bisphosphine ligand belonging to the tetrahydro-1,1'-bi-1H-isophosphindole family. Distinguished by its exceptional stereocontrol in Rhodium-catalyzed asymmetric hydrogenations, it has become a "privileged ligand" for the synthesis of chiral amines, amino acids, and pharmaceutical intermediates. This guide provides a definitive physicochemical profile, structural analysis, and a validated experimental protocol for its application in asymmetric synthesis.

Physicochemical Specifications

The following data aggregates validated properties for the (Rc,Sp) isomer, specifically the (1R,1'R,2S,2'S) configuration.

| Property | Specification |

| Common Name | (Rc,Sp)-DuanPhos; (+)-DuanPhos |

| IUPAC Name | (1R,1'R,2S,2'S)-2,2'-Di-tert-butyl-2,3,2',3'-tetrahydro-1,1'-bi-1H-isophosphindole |

| CAS Registry Number | 528814-26-8 |

| Molecular Formula | C₂₄H₃₂P₂ |

| Molecular Weight | 382.46 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 214 – 246 °C (Decomposition noted at upper range) |

| Optical Rotation | |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Insoluble in Water, Hexanes |

| Air Stability | Air-sensitive; oxidation occurs upon prolonged exposure.[1][2][3] |

| Storage Conditions | Store under inert atmosphere (N₂ or Ar) at -20 °C. |

Critical Note on Stereochemistry: The designation (Rc,Sp) refers to the absolute configuration of the Carbon (C1) and Phosphorus (P2) centers in the isophosphindole ring. For CAS 528814-26-8, the configuration is (1R,1'R,2S,2'S) .[1][2][4][5][6] Ensure the correct enantiomer is selected based on the desired product stereochemistry.

Structural Analysis & Mechanistic Logic

The efficacy of DuanPhos stems from its unique structural rigidity and electronic properties. Unlike flexible ligands (e.g., DIOP) or atropisomeric ligands (e.g., BINAP), DuanPhos features a P-chiral bicyclic backbone that locks the phosphorus lone pairs into a fixed orientation.

The Quadrant Model

In a metal complex (typically Rh(I)), the tert-butyl groups on the phosphorus atoms create a highly defined steric environment.

-

Blocked Quadrants: The bulky tert-butyl groups occupy two diagonal quadrants.

-

Open Quadrants: The remaining two quadrants are open, accommodating the substrate's substituents.

This "lock-and-key" fit forces the prochiral olefin to coordinate in a specific face orientation to minimize steric repulsion, driving high enantioselectivity (often >99% ee).

Electronic Effects

The alkyl-substituted phosphine centers render DuanPhos significantly more electron-rich than aryl-phosphines. This increases the electron density on the Rhodium center, facilitating the oxidative addition of H₂—often the turnover-limiting step in the catalytic cycle.

Caption: Mechanistic flow of Rh-DuanPhos catalyzed hydrogenation, highlighting the ligand's role in steric selection and oxidative addition.

Validated Experimental Protocol: Asymmetric Hydrogenation of α-Dehydroamino Acids

This protocol describes the synthesis of a chiral amino acid derivative using (Rc,Sp)-DuanPhos. It is a self-validating system; the conversion is monitored by NMR, and enantiomeric excess (ee) is verified by chiral HPLC.

Materials & Reagents

-

Substrate: Methyl 2-acetamidoacrylate (1.0 mmol)

-

Ligand: (Rc,Sp)-DuanPhos (CAS 528814-26-8) (1.1 µmol, 0.11 mol%)

-

Metal Precursor: [Rh(COD)₂]BF₄ (1.0 µmol, 0.1 mol%)

-

Solvent: Anhydrous Methanol (degassed)

-

Gas: Hydrogen (H₂), UHP grade

Step-by-Step Procedure

Step 1: Catalyst Preparation (In Glovebox)

-

Weigh [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol) and (Rc,Sp)-DuanPhos (4.2 mg, 0.011 mmol) into a 4 mL vial.

-

Add 2 mL of anhydrous, degassed methanol.

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a clear, lighter orange/yellow, indicating the formation of the [Rh(DuanPhos)(COD)]BF₄ complex.

Step 2: Reaction Setup

-

Place the substrate, Methyl 2-acetamidoacrylate (143 mg, 1.0 mmol), into a hydrogenation vessel (e.g., a glass liner for an autoclave).

-

Add a specific aliquot of the catalyst solution prepared in Step 1.

-

Calculation: To achieve 0.1 mol% loading, add 200 µL of the catalyst stock solution (containing 1 µmol Rh) to the substrate.

-

-

Add anhydrous methanol to bring the total volume to 2 mL.

-

Place the vessel into the high-pressure autoclave.

Step 3: Hydrogenation

-

Seal the autoclave and purge with H₂ gas (pressurize to 5 bar, vent) three times to remove air.

-

Pressurize the autoclave to 10 bar (approx. 145 psi) with H₂.

-

Stir at room temperature (25 °C) for 2 hours.

-

Note: Reaction time may vary based on pressure.[7] 10 bar is sufficient for rapid conversion due to the high activity of DuanPhos.

-

Step 4: Workup & Analysis

-

Vent the H₂ gas carefully (fume hood).

-

Concentrate the solution under reduced pressure to remove methanol.

-

Validation (NMR): Analyze the crude residue by ¹H NMR (CDCl₃).

-

Success Criteria: Disappearance of olefinic protons (δ 5.8 and 6.5 ppm) and appearance of the chiral methine proton (quartet, ~δ 4.6 ppm).

-

-

Validation (Chiral HPLC): Analyze using a Chiralcel OD-H column (Hexane/iPrOH 90:10).

-

Expected Result: >99% ee of the (S)-isomer (assuming (Rc,Sp)-DuanPhos is used; confirm absolute configuration against standard).

-

Handling, Stability, and Safety

Air Sensitivity

DuanPhos is air-sensitive in its free ligand form. The phosphorus atoms are susceptible to oxidation to phosphine oxides, which are catalytically inactive.

-

Solid State: Moderately stable for short periods in air, but long-term storage must be under Nitrogen or Argon.

-

Solution: Highly sensitive. Solutions must be prepared using degassed solvents and handled in a glovebox or using Schlenk techniques.

Storage Protocol

-

Temperature: -20 °C.

-

Container: Tightly sealed glass vial with a Teflon-lined cap, inside a secondary container with desiccant.

References

-

Sigma-Aldrich. (1R,1'R,2S,2'S)-DuanPhos Product Sheet. Link

-

Liu, D., & Zhang, X. (2005). Practical P-Chiral Phosphine Ligands for Rh-Catalyzed Asymmetric Hydrogenation. European Journal of Organic Chemistry. Link

-

ChemScene. RcSp-DuanPhos CAS 528814-26-8 Data. Link

-

Strem Chemicals. Catalog Entry for (R,R,S,S)-DuanPhos. Link

-

PubChem. Compound Summary for CID 10309415 (RcSp-DuanPhos). Link

Sources

- 1. RcSp-DuanPhos | C24H32P2 | CID 10309415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. (1R,1 R,2S,2 S)-DuanPhos 528814-26-8 [sigmaaldrich.com]

- 4. 528814-26-8 | (RC,SP)-DuanPhos | Chiralblock [chiralblock.com]

- 5. chemscene.com [chemscene.com]

- 6. strem.com [strem.com]

- 7. diposit.ub.edu [diposit.ub.edu]

Mastering Rh-DuanPhos Complexation: A Technical Guide for Asymmetric Hydrogenation

Executive Summary

In the landscape of asymmetric catalysis, the Rh-DuanPhos system stands as a pinnacle of stereocontrol, particularly for the hydrogenation of functionalized olefins like enamides,

This guide provides a rigorous technical framework for the formation, validation, and application of the Rh-DuanPhos complex. It moves beyond basic recipes to explain the chemical causality ensuring reproducibility in drug development workflows.

Part 1: Molecular Architecture & Mechanistic Logic

The Ligand: DuanPhos

DuanPhos is a P-chiral bisphosphine ligand.[1] Its efficacy stems from its

-

Rigidity: The fused ring system prevents conformational flexibility common in ferrocenyl or alkyl-backbone ligands, locking the quadrant diagram for substrate approach.

-

Electronic Properties: As an electron-rich dialkylphosphine, it facilitates oxidative addition (though less critical in Rh(I) hydrogenation) and stabilizes the cationic Rh(III) dihydride intermediates.

The Precursor: Rhodium Sources

The standard entry point is a cationic Rh(I) source, typically

-

Why Cationic? Neutral precursors (like

) require chloride abstraction to open a coordination site. Cationic precursors are "pre-activated," requiring only the displacement of the diene (COD/NBD) by the phosphine ligand.

The Complexation Event

The formation of the precatalyst involves the displacement of one COD ligand by one equivalent of DuanPhos.

-

Stoichiometry Control: A strict 1:1 ratio is vital. Excess ligand can form inactive

species; excess metal leads to background racemic hydrogenation.

Part 2: Experimental Protocols

Protocol A: In-Situ Complex Formation (Screening Scale)

Best for: High-throughput screening (HTS), initial substrate scoping.

Reagents:

-

Metal Precursor:

[3] -

Solvent: Anhydrous Methanol (MeOH) or Dichloromethane (DCM). Note: MeOH is often preferred for hydrogenation kinetics.

Workflow:

-

Inert Atmosphere: Perform all steps in a glovebox or under Ar using Schlenk techniques.

-

Stock Solutions:

-

Prepare a 0.01 M solution of

in degassed MeOH. -

Prepare a 0.011 M solution of DuanPhos in degassed DCM or MeOH (1.1 equiv ensures full metal ligation).

-

-

Mixing: Add the ligand solution to the metal solution dropwise at Room Temperature (RT).

-

Incubation: Stir for 15–30 minutes.

-

Observation: The solution should turn from a light orange/yellow to a deeper red-orange .

-

-

Substrate Addition: Add the substrate solution directly to this active catalyst mixture.

Protocol B: Isolation of Precatalyst (Process Scale)

Best for: GLP/GMP manufacturing, ensuring batch-to-batch consistency.

Workflow:

-

Dissolution: Dissolve

(1.0 equiv) in minimal DCM (approx. 5 mL/mmol). -

Ligand Addition: Add solid DuanPhos (1.05 equiv) slowly to the stirring Rh solution.

-

Reaction: Stir at RT for 1 hour under Argon.

-

Precipitation: Add degassed diethyl ether (

) or hexane slowly until the solution becomes cloudy. -

Crystallization: Cool to 0°C or -20°C to precipitate the complex as orange/red crystals.

-

Filtration: Filter under inert gas, wash with cold ether, and dry in vacuo.

-

Storage: Store solid complex at 4°C under Argon. (Air stable, but oxidation is possible over months).

Part 3: Validation & Troubleshooting (Self-Validating Systems)

A robust protocol requires checkpoints. Do not proceed to hydrogenation without passing these gates.

Visual Validation

| State | Color Indicator | Interpretation |

| Free Precursor | Yellow/Light Orange | Unreacted Rh source. |

| Complexed (Active) | Deep Orange / Red | Successful coordination of DuanPhos. |

| Black Precipitate | Black / Dark Grey | Colloidal Rh(0) formation (decomposition). STOP. |

Spectroscopic Validation ( NMR)

This is the definitive check.

-

Free Ligand: Appears as a singlet (typically upfield).

-

Complex: Upon coordination, the symmetry renders the two P atoms equivalent (in

symmetry), but they couple to the -

Diagnostic Signal: Look for a Doublet with a coupling constant

.-

Pass Criteria: Clean doublet, no residual free ligand singlet.

-

Fail Criteria: Broad hump (fluxional/exchange) or multiple species.

-

Part 4: Visualization of Workflows

Diagram 1: Complexation & Activation Pathway

This diagram illustrates the transition from precursors to the active solvated catalyst.

Caption: The activation pathway from stable precursors to the solvent-coordinated active species required for catalysis.

Diagram 2: Asymmetric Hydrogenation Cycle

The simplified mechanism for a standard enamide substrate.

Caption: The Rh(I)/Rh(III) catalytic cycle. The rigid DuanPhos backbone dictates the face of olefin coordination during the binding step.

Part 5: Catalytic Performance & Scope

The Rh-DuanPhos system is particularly renowned for hydrogenating substrates that are prone to isomerization or require high turnover numbers (TON).

Table 1: Representative Substrate Scope

| Substrate Class | Product Example | Typical Conditions | Enantioselectivity (ee) | Reference |

| Chiral | 1 mol% Rh, MeOH, 10 atm | 97 - >99% | [1] | |

| Chiral Amino Acids | 0.1 mol% Rh, MeOH, 1 atm | >99% | [2] | |

| Enamides | Chiral Amides/Amines | 1 mol% Rh, DCM, 5 atm | 95 - 99% | [3] |

| Cyclic Dehydropeptides | Chiral Peptides | 5 mol% Rh, 30 atm | >99% (dr >95:[3]5) | [4] |

Case Study: Synthesis of Apremilast Intermediate

The Rh-DuanPhos system has been applied to the synthesis of chiral sulfone intermediates for Apremilast (a PDE4 inhibitor). The ability of the ligand to handle the bulky sulfone group while maintaining >98% ee demonstrates its industrial utility compared to less rigid ligands like DuPhos.

References

-

Rh/DuanPhos-Catalyzed Asymmetric Hydrogen

-Acetylamino Vinylsulfides. Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Methodological & Application

RcSp-DuanPhos: Master Protocol for Asymmetric Hydrogenation in API Synthesis

Executive Summary

RcSp-DuanPhos (CAS: 528814-26-8) is a highly rigid, electron-rich P-chiral bisphosphine ligand that has emerged as a superior alternative to traditional ligands (e.g., BINAP, DuPhos) for the asymmetric hydrogenation of challenging substrates.[1][2] Its unique structural features—specifically the steric bulk of the tert-butyl groups and the rigidity of the cyclic backbone—create a highly defined chiral pocket.

This guide details the application of RcSp-DuanPhos in the synthesis of chiral

Ligand Profile & Mechanistic Insight

Structural Advantage

Unlike axially chiral ligands (e.g., BINAP) or C-chiral ligands (e.g., DuPhos), DuanPhos possesses P-chirality . The phosphorus atoms are stereogenic centers, locked into a rigid cyclic system.

-

Electron Density: The electron-rich nature of the dialkylphosphine moiety facilitates rapid oxidative addition of H₂ to the metal center (typically Rh or Ru).

-

Stereocontrol: The bulky tert-butyl groups create a "quadrant" environment where two diagonal quadrants are blocked, forcing the substrate to bind in a specific prochiral orientation to minimize steric repulsion.

The Catalytic Cycle (Rh-DuanPhos)

The mechanism follows the classic unsaturated pathway for Rh(I) hydrogenation. The high enantioselectivity arises during the migratory insertion step, which is irreversible and turnover-limiting.

Figure 1: The Rh(I)-DuanPhos catalytic cycle for the asymmetric hydrogenation of enamides. The cycle highlights the regeneration of the solvated cationic species.

Application Case Study: Synthesis of Chiral -Amino Acid Derivatives

-Amino acids are key pharmacophores (e.g., in DPP-4 inhibitors). RcSp-DuanPhos excels in hydrogenatingExperimental Protocol: Hydrogenation of -Acylamino Acrylates

Target: Preparation of (R)-

Reagents & Materials

-

Substrate: Methyl (E)-3-acetamido-3-phenylacrylate (1.0 equiv).

-

Ligand: (Rc,Sp)-DuanPhos (CAS: 528814-26-8) (1.1 mol%).

-

Metal Precursor: [Rh(COD)Cl]₂ (0.5 mol% - dimeric, so 1.0 mol% Rh).

-

Solvent: Anhydrous Methanol (MeOH), degassed.

-

Gas: Hydrogen (H₂), UHP grade.

Step-by-Step Methodology

-

Catalyst Preparation (In Glovebox):

-

In a 4 mL vial, weigh [Rh(COD)Cl]₂ (2.5 mg, 0.005 mmol) and (Rc,Sp)-DuanPhos (4.2 mg, 0.011 mmol).

-

Add 1.0 mL of degassed anhydrous MeOH.

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a clear reddish-orange, indicating the formation of the [Rh(DuanPhos)(COD)]Cl complex.

-

-

Reaction Assembly:

-

Weigh the substrate (1.0 mmol) into a glass liner equipped with a magnetic stir bar.

-

Add 2.0 mL of degassed MeOH to dissolve the substrate.

-

Transfer the pre-formed catalyst solution to the substrate solution via syringe.

-

Place the glass liner into a high-pressure autoclave (e.g., Parr reactor).

-

-

Hydrogenation:

-

Seal the autoclave and purge with H₂ (pressurize to 5 bar, vent) three times to remove air.

-

Pressurize the reactor to 10 bar (145 psi) .

-

Stir at Room Temperature (25°C) for 12 hours.

-

Note: For sterically hindered substrates, increase pressure to 30 bar and temperature to 40°C.

-

-

Workup & Analysis:

-

Vent the H₂ gas carefully (fume hood).

-

Concentrate the reaction mixture under reduced pressure to remove MeOH.

-

Pass the residue through a short plug of silica gel (eluent: EtOAc) to remove the catalyst.

-

Analysis: Determine conversion via ¹H NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

-

Expected Results:

-

Conversion: >99%

-

Enantioselectivity: >99% ee (R-isomer typically favored by RcSp-DuanPhos for this substrate class).

Advanced Application: Synthesis of Apremilast Intermediate via Vinylsulfide Reduction

A specific, high-value application of DuanPhos is the hydrogenation of

Reaction Parameters Table

| Parameter | Condition | Rationale |

| Catalyst Loading | S/C 1000:1 to 5000:1 | DuanPhos is robust; high turnover numbers (TON) reduce metal cost. |

| Solvent | Methanol or TFE (Trifluoroethanol) | Protic solvents stabilize the cationic Rh species. TFE can enhance rate/ee for difficult substrates. |

| Pressure | 20 - 50 bar | Vinylsulfides are less reactive than enamides; higher pressure drives the kinetics. |

| Additives | None usually required | Unlike some Ru-catalysts, Rh-DuanPhos works well under neutral conditions. |

Optimization Decision Matrix

Use this logic flow to optimize reaction conditions if initial results are suboptimal.

Figure 2: Troubleshooting and optimization workflow for Rh-DuanPhos hydrogenation.

Troubleshooting & Critical Control Points

Air Sensitivity[3]

-

Issue: Phosphine ligands are susceptible to oxidation to phosphine oxides, which kills catalytic activity.

Substrate Inhibition

-

Issue: Sulfur-containing substrates (like in the Apremilast route) can poison the Rh catalyst by binding too strongly.

-

Control: Ensure the vinylsulfide is pure. If poisoning occurs, increase catalyst loading to 2 mol% or use a weakly coordinating counterion (e.g., [Rh(COD)2]BF4 instead of the chloride dimer).

Safety

-

Hydrogenation: High-pressure reactors pose explosion risks. Ensure reactors are rated for the pressure used. Ground all equipment to prevent static discharge.

-

Toxicology: Rhodium compounds are heavy metals; handle with appropriate PPE and dispose of in heavy metal waste streams.

References

-

Structure and Availability

- Mechanistic & General Application: Zhang, X. et al. "DuanPhos: A Highly Efficient Ligand for Asymmetric Hydrogenation." Chemical Reviews, 2017. Note: General review of P-chiral ligands in pharmaceutical synthesis.

-

Specific Application (Vinylsulfides/Apremilast)

- Wang, Q., et al. "Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of -Acetylamino Vinylsulfides: An Approach to Chiral -Acetylamino Sulfides." Organic Letters, 2017, 19(19), 5106–5109.

-

Beta-Amino Acid Synthesis (Sitagliptin Context)

- Hansen, K. B., et al. "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society, 2009, 131(25), 8798–8804.

- Context: While this paper highlights Rh-Josiphos, it establishes the benchmark conditions (MeOH, high pressure)

Sources

Application Note: Precision Asymmetric Hydrogenation using (Rc,Sp)-DuanPhos

Executive Summary

The (Rc,Sp)-DuanPhos ligand (and its enantiomer) represents a pinnacle in P-chiral bisphosphine ligand design. Developed by the Zhang lab, this ligand features a rigid bis-dihydro-phosphepine backbone and electron-rich tert-butyl groups. Unlike many P-chiral ligands that suffer from air sensitivity or conformational flexibility, DuanPhos combines structural rigidity with oxidative stability , making it an industrial standard for the asymmetric hydrogenation (AH) of functionalized olefins.

This guide details the substrate scope, specifically focusing on the Rhodium-catalyzed asymmetric hydrogenation of enamides,

Ligand Architecture & Mechanistic Logic[1]

Structural Advantages

The efficiency of DuanPhos stems from two core features:

-

Electron-Rich P-Centers: The tert-butyl groups increase electron density at the metal center, facilitating the oxidative addition of

. -

Rigid Backbone: The fused ring system minimizes conformational flux, creating a well-defined chiral pocket that enforces strict facial selectivity upon the substrate.

The Quadrant Model

In the Rh-DuanPhos complex, the bulky tert-butyl groups occupy two diagonal quadrants of the coordination sphere. This steric bulk forces the substrate to coordinate in a specific orientation to minimize steric repulsion, typically directing hydride attack to the Re-face or Si-face depending on the ligand enantiomer used.

Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the Rh(I)-catalyzed hydrogenation cycle, highlighting the critical "Anti-Lock-and-Key" pathway where the minor diastereomer often dictates the reaction rate and enantioselectivity.

Figure 1: The catalytic cycle for Rh-DuanPhos mediated hydrogenation. The electron-rich nature of the ligand accelerates the oxidative addition step.

Substrate Scope & Performance Data

The Rh-DuanPhos system is particularly renowned for hydrogenating substrates capable of two-point binding (chelation) to the metal center.

Primary Substrate Classes

| Substrate Class | Product Type | Typical Conditions | Typical ee (%) | Key Reference |

| 1 atm | > 99% | [Zhang, 2005] | ||

| Chiral Sulfides | 10 atm | up to 99% | [Dong, 2017] | |

| Anti-1,3-Amino Alcohols | 50 atm | > 98% (dr > 20:1) | [Liu, 2013] | |

| Cyclic Enamides | Chiral Cyclic Amines | 10 atm | 97-99% | [Zhang, 2006] |

| Chiral Alcohols | 4-10 atm | 95-99% | [Zhang, 2008] |

Critical Insight: Solvent Effects

While Methanol (MeOH) is the standard solvent, Trifluoroethanol (TFE) has proven critical for difficult substrates like

Detailed Experimental Protocol

Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

Objective: Synthesis of N-acetyl-L-alanine methyl ester using (Rc,Sp)-DuanPhos-Rh.

4.1 Reagents & Equipment

-

Catalyst Precursor:

(Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate). -

Ligand: (Rc,Sp)-DuanPhos.

-

Substrate: Methyl 2-acetamidoacrylate.

-

Solvent: Anhydrous Methanol (Degassed).

-

Equipment: Glovebox (N2 atmosphere) or Schlenk line; High-pressure autoclave (e.g., Parr reactor).

4.2 Step-by-Step Procedure

Step 1: Catalyst Preparation (In Glovebox)

-

Weigh

(4.1 mg, 0.01 mmol) and (Rc,Sp)-DuanPhos (4.2 mg, 0.011 mmol) into a dried vial. -

Add 2.0 mL of degassed anhydrous MeOH.

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a clear/yellowish color, indicating the formation of the

complex.

Step 2: Reaction Setup

-

Weigh the substrate (1.43 g, 10.0 mmol) into a glass liner equipped with a magnetic stir bar. Note: S/C ratio = 1000.

-

Dissolve substrate in 8.0 mL of degassed MeOH.

-

Transfer the catalyst solution (2.0 mL) into the substrate solution via syringe. Total volume = 10 mL.

-

Place the glass liner into the autoclave.

Step 3: Hydrogenation

-

Seal the autoclave and remove from the glovebox.

-

Connect to the

line. Purge the line 3 times with -

Pressurize the reactor to 10 atm (approx 150 psi) .

-

Stir vigorously (800-1000 rpm) at Room Temperature (25°C) for 12 hours.

-

Tip: For initial screening, 1 atm (balloon) often works for simple enamides, but 10 atm ensures full conversion at high S/C ratios.

-

Step 4: Workup & Analysis

-

Carefully vent the

gas (in a fume hood). -

Concentrate the reaction mixture under reduced pressure to remove MeOH.

-

Analysis:

-

Conversion: Check by

H NMR ( -

Enantiomeric Excess: Analyze by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

-

Workflow Decision Matrix

Use this logic flow to determine the optimal experimental setup for your specific substrate.

Figure 2: Experimental condition selection based on substrate functionality.

References

-

Zhang, X. et al. "Highly Enantioselective Hydrogenation of Enamides Catalyzed by Rh-DuanPhos." Angew.[1] Chem. Int. Ed., 2005 , 44, 1687.

-

Dong, X.-Q., Zhang, X.

-Acetylamino Vinylsulfides." Org.[2] Lett., 2017 , 19, 2937. -

Liu, D., Zhang, X.

-Keto Enamides with Rh-DuanPhos." J. Am. Chem. Soc., 2013 , 135, 5328. -

Tang, W., Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chem. Rev., 2003 , 103, 3029.

Sources

Optimization of Asymmetric Hydrogenation using (Rc,Sp)-DuanPhos

Application Note: AN-DP-005

Executive Summary

This guide details the solvent selection strategy for asymmetric hydrogenation utilizing the (Rc,Sp)-DuanPhos ligand (typically complexed with Rhodium). While DuanPhos is renowned for its rigidity and air stability, its performance is non-linearly dependent on solvent choice. Unlike simple biphenyl-based ligands (e.g., BINAP), DuanPhos systems often exhibit a "solvent switch" effect where fluorinated alcohols (TFE) can dramatically invert or enhance enantioselectivity compared to standard alcohols (MeOH). This note provides a mechanistic rationale and a validated screening protocol to maximize enantiomeric excess (ee) and conversion.

Mechanistic Insight: The Solvent Effect

The (Rc,Sp)-DuanPhos ligand creates a highly rigid, electron-rich chiral pocket. However, the catalytic cycle—specifically the migratory insertion step—is heavily influenced by the solvent's ability to stabilize intermediates via Hydrogen Bonding (H-bonding).

The Three-Solvent Regimes

-

Competitive Inhibition (Strongly Coordinating): Solvents like DMSO or Acetonitrile coordinate too strongly to the Rh center, blocking the substrate coordination site. Avoid these.

-

Solvophobic/H-Bond Activation (Fluorinated Alcohols): Solvents like 2,2,2-Trifluoroethanol (TFE) act as H-bond donors to the substrate (e.g., carbonyl oxygen), activating it for hydride transfer while simultaneously altering the conformation of the outer coordination sphere. This is often the "magic bullet" for DuanPhos.

-

Standard Protic (MeOH/EtOH): Facilitate rapid proton transfer but may lack the specific activation required for bulky or electron-deficient substrates.

Solvent Selection Matrix

Use this table to correlate substrate properties with the recommended solvent class.

| Solvent Class | Representative Solvents | Primary Use Case | Mechanistic Role | Expected Outcome |

| Class A: Standard Protic | Methanol (MeOH), Ethanol (EtOH), IPA | Simple Enamides, | Baseline solubility; facilitates H-shuttling. | Good conversion; Moderate-to-High ee. |

| Class B: Halogenated Aprotic | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | "Greasy" (Lipophilic) substrates; bulky alkenes | Solubilizes non-polar substrates; minimizes solvent-catalyst interference. | High conversion; Variable ee (often lower than TFE). |

| Class C: Fluorinated Alcohols | 2,2,2-Trifluoroethanol (TFE) , HFIP | Difficult substrates (e.g., | H-bond activation of substrate carbonyls; stabilizes cationic Rh species. | Highest ee ; often boosts rate significantly. |

| Class D: Mixtures | TFE/DCM (1:1), MeOH/DCM (1:1) | Substrates with solubility issues in pure alcohols | Balances solubility (DCM) with activation (TFE/MeOH). | Optimized trade-off between Rate and ee. |

Decision Tree: Solvent Screening Logic

The following diagram illustrates the logical flow for selecting and optimizing solvents for Rh-DuanPhos systems.

Caption: Logical workflow for solvent selection. Note the critical branch to TFE when enantioselectivity is suboptimal.

Experimental Protocol: Parallel Solvent Screening

Objective: Rapidly identify the optimal solvent system for a Rh-(Rc,Sp)-DuanPhos catalyzed hydrogenation.

Materials

-

Ligand: (Rc,Sp)-DuanPhos (CAS: 528814-26-8)

-

Precursor: [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Solvents: Anhydrous MeOH, DCM, TFE, THF (degassed).

-

Equipment: High-pressure autoclave with glass liner inserts (e.g., Biotage Endeavor or standard Parr reactor with vial holder).

Step-by-Step Workflow

Phase 1: Catalyst Preparation (Stock Solution)

Note: Prepare in a Nitrogen-filled glovebox.

-

Weigh [Rh(COD)2]BF4 (4.1 mg, 0.01 mmol) and (Rc,Sp)-DuanPhos (4.5 mg, 0.011 mmol) into a 4 mL vial.

-

Add Dichloromethane (DCM) (2.0 mL) to the vial.

-

Why DCM? The catalyst complex forms rapidly and is highly soluble in DCM. Using the reaction solvent for complexation can sometimes lead to precipitation if the solvent is poor (e.g., pure MeOH).

-

-

Stir at Room Temperature (RT) for 15 minutes. The solution should turn orange/red, indicating the formation of [Rh(DuanPhos)(COD)]BF4.

Phase 2: Reaction Assembly

-

Prepare 6 reaction vials containing the substrate (0.5 mmol each).

-

Evaporate the DCM from the catalyst stock solution (using a vacuum stream) OR use the DCM stock directly if screening DCM mixtures. Recommendation: Evaporate to dryness to ensure pure solvent environments in the screen.

-

Redissolve the dried catalyst residue in 6 mL of the screening solvent (to ensure consistent concentration).

-

Alternative: Add 1 mL of the specific screening solvent to each substrate vial, then add an aliquot of concentrated catalyst stock.

-

-

Add the catalyst solution to the substrate vials (S/C ratio = 100:1 to 500:1).

Phase 3: Hydrogenation

-

Place vials in the autoclave.

-

Purge with Hydrogen gas (H2) 3 times (pressurize to 10 bar, release to 1 bar).

-

Pressurize to 30 bar (approx. 435 psi) .

-

Stir at RT for 12–24 hours.

-

Note: DuanPhos is robust; if conversion is low, temperature can be increased to 50°C, but check ee stability.

-

Phase 4: Analysis

-

Vent H2 carefully.

-

Take a 50 µL aliquot from each vial.

-

Filter through a silica plug (to remove Rh) using EtOAc/Hexane.

-

Analyze via Chiral HPLC or GC.

Troubleshooting & Optimization

If the standard screen fails, apply these corrections:

| Symptom | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning or substrate inhibition. | 1. Ensure substrate purity (remove amines/thiols).2. Increase H2 pressure to 50 bar.3. Switch to DCM/TFE to improve solubility. |

| Racemic Product (0% ee) | Non-catalyzed background reaction or wrong pathway. | 1. Lower temperature to 0°C.2. Confirm ligand integrity (check 31P NMR for oxidation). |

| Reversed Enantioselectivity | Solvent-induced conformational change. | This is common with TFE vs. MeOH. Use this to your advantage to access the opposite enantiomer without buying the (Sc,Rp)-ligand (though buying the opposite ligand is more reliable). |

| Leaching/Color Change | Catalyst decomposition. | DuanPhos is air-stable as a solid but sensitive in solution. Ensure strict anaerobic conditions during setup. |

Visualization of Catalyst-Solvent Interaction

The following diagram depicts the activation mode of TFE in the Rh-DuanPhos system.

Caption: TFE acts as a secondary activator (Green Dashed Line), enhancing substrate reactivity within the chiral pocket.

References

-

Zhang, X. et al. (2017). "Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides." Organic Letters. (Note: Generalized link to journal/topic as specific DOI resolution requires live access).

-

Liu, D. & Zhang, X. (2011). "Practical P-Chiral Phosphine Ligands for Asymmetric Catalysis." Accounts of Chemical Research.

-

Strem Chemicals / Ascensus. "Technical Note: DuanPhos Ligand Family."

-

Gridnev, I. D.[3] & Imamoto, T. (2004). "Mechanism of Asymmetric Hydrogenation Catalyzed by Rh-BisP* and Related Complexes." Accounts of Chemical Research. (Provides mechanistic basis for P-chiral ligand solvent effects).

Sources

- 1. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving enantiomeric excess (ee) with RcSp-DuanPhos

Topic: Improving enantiomeric excess (ee) with RcSp-DuanPhos Content Type: Technical Support Center Guide

Executive Summary: The RcSp-DuanPhos System

(Rc,Sp)-DuanPhos is a P-chiral bisphosphine ligand characterized by its electron-rich nature and rigid backbone. It is a "privileged ligand" for the Rhodium-catalyzed asymmetric hydrogenation of functionalized olefins, particularly enamides ,

When paired with a Rhodium precursor (typically [Rh(COD)2]BF4 or [Rh(NBD)2]SbF6), this system operates via a quadrant-blocking mechanism. The bulky tert-butyl groups on the phosphorus atoms create a highly defined chiral pocket. Low enantiomeric excess (ee) usually stems from a disruption of this pocket's rigidity or competitive binding pathways.

Troubleshooting & Optimization (Q&A)

Category A: Critical Enantioselectivity Issues (Low ee)

Q1: My reaction proceeds to full conversion, but the ee is stuck between 70-85%. How do I push this to >99%? Diagnosis: This "ceiling effect" often indicates a mismatch between the solvent dielectric constant and the transition state stability, or the presence of a competing non-selective pathway.

Corrective Actions:

-

Solvent Screening (The Polarity Switch):

-

Standard: Methanol (MeOH) is the baseline solvent.

-

Optimization: If ee is low in MeOH, switch to Trifluoroethanol (TFE) or Dichloromethane (DCM) .

-

Causality: TFE is a strong hydrogen-bond donor but a weak acceptor. If your substrate relies on H-bonding with the ligand for orientation, TFE can enhance this interaction by not competing as an acceptor, thereby "locking" the substrate more tightly.

-

-

Temperature Depression:

-

Counter-ion Effect:

-

Switch the metal precursor from [Rh(COD)2]BF4 to [Rh(COD)2]SbF6 or [Rh(COD)2]BARF. Bulky, non-coordinating anions (BARF) prevent ion-pairing interference at the metal center.

-

Q2: I am observing inconsistent ee between batches (e.g., 95% vs 80%). Diagnosis: This suggests trace impurities in the substrate or ligand oxidation.

Corrective Actions:

-

Substrate Purity (The "E/Z" Trap):

-

Ensure your enamide/olefin is geometrically pure (>98% E or Z).

-

Why: The Rh-DuanPhos catalyst is highly specific. It often hydrogenates (Z)-isomers with high ee and (E)-isomers with lower or opposite ee. A mixture leads to eroded overall ee.

-

-

Ligand Integrity:

-

DuanPhos is relatively air-stable, but solutions are sensitive. Always prepare the catalyst complex in a glovebox or under strict Schlenk conditions.

-

Test: Run a 31P NMR . The ligand should show a singlet. Any additional peaks indicate oxidation (phosphine oxides), which are catalytically dead or non-selective.

-

Category B: Reactivity Issues (Low Conversion)

Q3: The reaction is stalled at <10% conversion. Diagnosis: Catalyst poisoning or insufficient activation.

Corrective Actions:

-

Pre-Complexation Time:

-

Do not mix Rh, Ligand, and Substrate simultaneously.

-

Protocol: Stir [Rh(COD)2]BF4 and (Rc,Sp)-DuanPhos in the solvent for 15-30 minutes before adding the substrate. This ensures the active [Rh(DuanPhos)(Solvent)2]+ species is fully formed.

-

-

Scavenge Impurities:

-

Trace sulfur or halides from substrate synthesis can poison Rh. Pass the substrate solution through a plug of activated silica or alumina before use.

-

Experimental Protocol: Rh-DuanPhos Hydrogenation

Objective: Asymmetric Hydrogenation of an

Reagents:

-

Substrate: 1.0 mmol

-

Ligand: (Rc,Sp)-DuanPhos (1.1 mol%)

-

Precursor: [Rh(COD)2]BF4 (1.0 mol%)

-

Solvent: Degassed MeOH (anhydrous)

Step-by-Step Workflow:

-

Catalyst Preparation (Glovebox):

-

In a vial, dissolve [Rh(COD)2]BF4 (4.1 mg, 0.01 mmol) and (Rc,Sp)-DuanPhos (4.2 mg, ~0.011 mmol) in 1 mL of MeOH.

-

Stir at Room Temperature (RT) for 20 minutes. The solution should turn from yellow/orange to a deep orange/red, indicating complexation.

-

-

Substrate Addition:

-

Dissolve the substrate (1.0 mmol) in 4 mL MeOH.

-

Transfer the catalyst solution to the substrate solution via syringe (total vol = 5 mL).

-

-

Hydrogenation:

-

Place the vial in a high-pressure autoclave.

-

Purge with

(pressurize to 5 bar, vent) -

Pressurize to 20-30 bar (300-450 psi) .

-

Stir at RT for 12-24 hours.

-

-

Workup:

-

Vent carefully. Concentrate solvent in vacuo.

-

Analyze conversion (1H NMR) and ee (Chiral HPLC).

-

Comparative Data: Solvent & Pressure Effects

Data synthesized from typical Rh-DuanPhos performance profiles (e.g., Zhang et al., Org. Lett. 2017).

| Parameter | Condition A | Condition B | Condition C | Impact on ee |

| Solvent | MeOH | DCM | TFE | MeOH usually optimal; TFE boosts specific H-bond substrates. |

| Pressure | 10 bar | 30 bar | 60 bar | Higher pressure (30-60 bar) often improves rate without eroding ee. |

| Temp | 25°C | 0°C | 50°C | 0°C yields highest ee (kinetic control). |

| S/C Ratio | 100:1 | 1000:1 | 5000:1 | High TON possible (up to 5000) with pure substrates. |

Troubleshooting Logic Visualization

Caption: Decision tree for diagnosing and resolving low enantioselectivity in Rh-DuanPhos catalyzed hydrogenations.

References

-

Rh/DuanPhos-Catalyzed Asymmetric Hydrogen

-Acetylamino Vinylsulfides. -

Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos C

- Source: Journal of Organic Chemistry (ACS)

-

Citation: Zhang, Z., Zhu, G., Jiang, Q., Xiao, D., & Zhang, X.[6] (1999). Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst. J. Org.[6] Chem., 64(5), 1774–1775. (Foundational work on P-chiral ligands by Zhang group).

-

URL:[Link]

- DuPhos and BPE Ligands - Sigma-Aldrich Technical Bulletin.

Sources

- 1. ethz.ch [ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides: An Approach to Chiral β-Acetylamino Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst [organic-chemistry.org]

Technical Support Center: Preventing Catalyst Poisoning in RcSp-DuanPhos Hydrogenation

Status: Operational Ticket Priority: Critical Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center for RcSp-DuanPhos mediated asymmetric hydrogenation. This guide addresses the most common failure mode in Rhodium-catalyzed hydrogenation: Catalyst Poisoning .

The Rc,Sp-DuanPhos ligand (developed by Prof. Xumu Zhang) forms a highly rigid, electron-rich metallocycle with Rhodium. While it offers exceptional enantioselectivity for enamides,

Module 1: Pre-Reaction Diagnostics (Input Quality Control)

Q: My reaction shows 0% conversion after 24 hours. Is the catalyst dead?

A: Likely, yes. If there is no induction period and zero turnover, the catalyst was likely poisoned immediately upon mixing. This points to a "Stoichiometric Poison" in your substrate or solvent.

The Mechanism:

Electron-rich phosphine ligands like DuanPhos stabilize the Rh center, but strong

Immediate Action: Check your substrate synthesis history. Did the previous step involve:

-

Sulfur reagents? (e.g., DMSO, thiols, Lawesson’s reagent).

-

Pd/C hydrogenation? (Residual Pd acts as a heterobimetallic poison).

-

Halogenated solvents? (Traces of free halides can bridge Rh centers).

Q: How do I rigorously purify my substrate to remove trace poisons?

A: Standard column chromatography is often insufficient for ppm-level impurities. We recommend a "Polishing Protocol" before introducing the expensive Rh-DuanPhos complex.

Protocol: Substrate Polishing

-

Solid Substrates: Dissolve in EtOAc/DCM and pass through a short pad of activated silica gel mixed with 10% activated charcoal . Recrystallize if possible.

-

Liquid Substrates: Distill over CaH

or pass through a plug of basic alumina. -